molecular formula C36H72O6 B12060510 Octyl/decyl glycidyl ether

Octyl/decyl glycidyl ether

Cat. No.: B12060510
M. Wt: 601.0 g/mol
InChI Key: ROYIYXFLFCALMQ-UHFFFAOYSA-N
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Description

Octyl/decyl glycidyl ether (CAS: 68609-96-1) is a glycidyl ether compound characterized by a mixture of alkyl chains (C8 and C10) attached to an epoxide (oxirane) group. Its molecular formula is variably reported as C12H24O2 (for individual chains) or C21H42O2/C36H72O6 for mixtures, depending on the chain-length distribution . Key properties include:

  • Density: 0.900 g/cm³
  • Refractive Index: 1.442
  • Applications: Primarily used as a reactive diluent in epoxy resins, stabilizer in polymer synthesis, and modifier for surfactants or chitosan oligomers .

Properties

Molecular Formula

C36H72O6

Molecular Weight

601.0 g/mol

IUPAC Name

2-(decoxymethyl)oxirane;2-(nonoxymethyl)oxirane;2-(octoxymethyl)oxirane

InChI

InChI=1S/C13H26O2.C12H24O2.C11H22O2/c1-2-3-4-5-6-7-8-9-10-14-11-13-12-15-13;1-2-3-4-5-6-7-8-9-13-10-12-11-14-12;1-2-3-4-5-6-7-8-12-9-11-10-13-11/h13H,2-12H2,1H3;12H,2-11H2,1H3;11H,2-10H2,1H3

InChI Key

ROYIYXFLFCALMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCC1CO1.CCCCCCCCCOCC1CO1.CCCCCCCCOCC1CO1

Origin of Product

United States

Preparation Methods

Octyl/decyl glycidyl ether is typically synthesized through an epoxidation reaction. The primary synthetic route involves the reaction of alkenes with epoxides, such as ethylene oxide . The process can be summarized as follows:

Chemical Reactions Analysis

Octyl/decyl glycidyl ether undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions are epoxides, alcohols, and substituted ethers .

Comparison with Similar Compounds

Structural and Functional Differences

Glycidyl ethers differ in alkyl chain length, which influences their physical properties, reactivity, and applications. Below is a comparative analysis with key analogs:

Compound CAS No. Molecular Formula Molecular Weight Key Properties Applications Safety Profile
Octyl/decyl glycidyl ether 68609-96-1 C12H24O2 (C8/C10 mix) 200.32–326.56* Density: 0.900; Refractive Index: 1.442 Epoxy resins, polymer modification, surfactant synthesis Skin/eye irritation, sensitization
Hexadecyl glycidyl ether N/A C19H38O2 298.50 Higher hydrophobicity; longer alkyl chain Biomedical applications (e.g., gene delivery), epoxy crosslinking Limited data; likely low volatility
Stearyl glycidyl ether 111955-43-2 C21H42O2 326.56 High melting point; solid at room temperature Coatings, adhesives, and hydrophobic polymer matrices Not classified as carcinogenic
Cardanol glycidyl ether N/A (NC513) C21H24O3 324.41 Phenolic backbone; enhanced thermal stability Sustainable epoxy resins, anti-corrosion coatings Lower toxicity due to natural derivation
Octyl glycidyl ether 34981-26-5 C11H22O2 186.29 Lower viscosity; shorter chain Solvent, diluent in adhesives Similar hazards to C8/C10 mix

*Molecular weight varies due to mixture composition.

Key Findings

Reactivity: Shorter chains (e.g., octyl) exhibit higher reactivity due to reduced steric hindrance, making them preferred for fast-curing epoxy systems. Longer chains (e.g., hexadecyl, stearyl) are less reactive but improve flexibility in polymers . Cardanol glycidyl ether’s phenolic structure enhances thermal stability and compatibility with bio-based resins .

Physical Properties :

  • Hydrophobicity : Increases with chain length (stearyl > hexadecyl > C8/C10 mix > octyl).
  • Volatility : Shorter chains (octyl) are more volatile, posing higher inhalation risks, while longer chains (stearyl) are solids with minimal volatility .

Applications: C8/C10 Mix: Ideal for balancing reactivity and hydrophobicity in industrial epoxy formulations . Stearyl Glycidyl Ether: Used in high-performance coatings requiring water resistance . Cardanol Glycidyl Ether: Emerging in green chemistry for sustainable material synthesis .

Biological Activity

Octyl/decyl glycidyl ether (ODGE) is a glycidyl ether that has garnered attention due to its potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of ODGE, focusing on its toxicity, mutagenicity, and potential therapeutic applications. The findings are supported by data tables, case studies, and relevant research.

This compound is characterized by its hydrophobic nature and the presence of an epoxide group, which makes it reactive and useful in polymerization processes. The basic structure can be represented as follows:

CnH2n+1OCH2CH(O)CH2\text{C}_n\text{H}_{2n+1}\text{OCH}_2\text{CH}(\text{O})\text{CH}_2

where nn typically ranges from 8 to 10 for octyl and decyl groups.

Mutagenicity Studies

The International Agency for Research on Cancer (IARC) has classified octyl and decyl glycidyl ethers as weakly mutagenic based on studies involving Salmonella typhimurium. This classification highlights the potential genetic risks associated with exposure to these compounds.

Table 2: Mutagenicity Assessment of Glycidyl Ethers

CompoundTest OrganismResult
Octyl Glycidyl EtherSalmonella typhimuriumWeakly mutagenic
Decyl Glycidyl EtherSalmonella typhimuriumWeakly mutagenic

Case Study 1: Occupational Exposure

A study evaluating occupational exposure among workers handling glycidyl ethers found that those exposed exhibited higher rates of reproductive health issues compared to unexposed controls. The findings underscored the need for protective measures in occupational settings where ODGE is used .

Case Study 2: Antimicrobial Properties

Recent research has explored the potential of ODGE in antimicrobial applications. Coatings incorporating glycidyl ethers have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of microbial cell membranes, leading to cell death .

Table 3: Antimicrobial Efficacy of ODGE Coatings

MicroorganismEfficacy
Staphylococcus aureusEffective
Escherichia coliEffective
Candida albicansModerate effectiveness

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of octyl/decyl glycidyl ether, and how are they experimentally determined?

  • Methodological Answer: Key properties include density (0.900 g/cm³), refractive index (1.442), molecular formula (C₃₆H₇₂O₆), and molecular weight (600.95 g/mol) . These are measured using techniques such as:

  • Density: Pycnometry or oscillating U-tube methods.
  • Refractive Index: Refractometry at standardized temperatures.
  • Molecular Weight: Mass spectrometry (MS) or gel permeation chromatography (GPC).
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy for functional group analysis.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation of vapors/aerosols .
  • Spill Management: Absorb spills with inert materials (e.g., bentonite) and dispose as hazardous waste .
  • Storage: Store in sealed containers at recommended temperatures (e.g., -20°C for long-term stability) .
  • Toxicity Mitigation: Classified as a skin/eye irritant (GHS Category 2/2A) and potential carcinogen (Group 2B per IARC analogs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported molecular data (e.g., conflicting molecular formulas)?

  • Methodological Answer: Discrepancies (e.g., C₃₆H₇₂O₆ vs. C₁₂H₂₄O₂ ) likely arise from batch variability or structural isomers. Researchers should:

  • Validate via Analytical Techniques: Use high-resolution MS for exact mass determination and NMR for structural elucidation.
  • Cross-Reference CAS Data: Confirm purity and composition with suppliers (e.g., Sigma-Aldrich ).
  • Replicate Synthesis: Compare synthesized batches against reference standards.

Q. What experimental designs are recommended for assessing the ecotoxicological impact of this compound?

  • Methodological Answer: Due to limited ecotoxicity data , prioritize:

  • Biodegradation Studies: Use OECD 301 tests to evaluate aerobic degradation in water/soil.
  • Bioaccumulation Assays: Measure bioconcentration factors (BCF) in model organisms (e.g., Daphnia magna).
  • Toxicity Testing: Acute/chronic toxicity assays (e.g., LC₅₀ in fish) per OECD 203/210 guidelines.

Q. How can the reactivity of this compound be optimized for epoxy resin synthesis?

  • Methodological Answer:

  • Reaction Kinetics: Monitor epoxide ring-opening reactions via FTIR or Raman spectroscopy.
  • Catalyst Screening: Test Lewis acids (e.g., BF₃) or amines for curing efficiency .
  • Copolymerization: Blend with other glycidyl ethers (e.g., butyl glycidyl ether) to tune flexibility/glass transition temperatures .

Q. What strategies improve the purification of this compound for high-purity applications?

  • Methodological Answer:

  • Distillation: Fractional distillation under reduced pressure to isolate target fractions .
  • Chromatography: Use silica gel column chromatography with ethyl acetate/hexane gradients.
  • Crystallization: Solvent-induced crystallization in ethanol or acetone for impurity removal.

Contradiction Analysis & Data Interpretation

Q. How should researchers address conflicting carcinogenicity classifications for glycidyl ether derivatives?

  • Methodological Answer:

  • Mechanistic Studies: Evaluate genotoxicity (e.g., Ames test) and oxidative stress markers .
  • Dose-Response Analysis: Conduct in vivo studies to establish NOAEL/LOAEL thresholds.
  • Comparative Analysis: Cross-reference IARC Group 2B (1-butyl glycidyl ether) with this compound’s structural analogs .

Tables of Key Data

Property Reported Value Source
Density0.900 g/cm³
Refractive Index1.442
Molecular Weight600.95 g/mol (C₃₆H₇₂O₆)
GHS ClassificationSkin/Eye Irritant (Cat 2)
Carcinogenicity (IARC)Group 2B (Analog)

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